N-[4-(dimethylamino)phenyl]octanamide
Description
N-[4-(dimethylamino)phenyl]octanamide is a synthetic organic compound characterized by an octanamide backbone (8-carbon chain) linked to a 4-(dimethylamino)phenyl group. The amide functional group (-CONH-) enhances hydrogen-bonding capacity, which may impact crystallinity and stability.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]octanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3,(H,17,19) |
InChI Key |
WFQQAPVHDKMNBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous compounds containing aromatic amines, amides, or related functional groups. Key differences in physicochemical properties and applications are highlighted.
Table 1: Structural and Functional Comparison
Structural Analysis
- Backbone Variations: The target compound’s linear octanamide chain contrasts with the methyl-branched chain in N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-octanamide, which increases steric hindrance and lipophilicity .
- Aromatic Substituents: The dimethylamino group in the target compound is electron-donating, unlike the electron-withdrawing nitro groups in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, which drastically alter electronic density and reactivity . Methoxy groups in N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-octanamide enhance solubility in polar aprotic solvents but reduce metabolic stability compared to dimethylamino groups .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be lower than that of its methyl-branched analog (Table 1) due to reduced alkyl chain branching. The sodium sulfonate compound () is highly water-soluble, whereas the target compound’s non-ionic structure favors membrane permeability .
- Thermal Stability: Amides generally exhibit higher melting points than esters or nitriles.
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